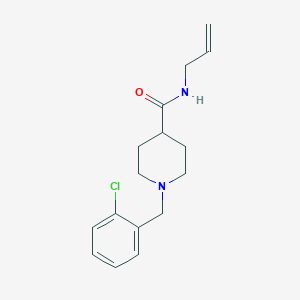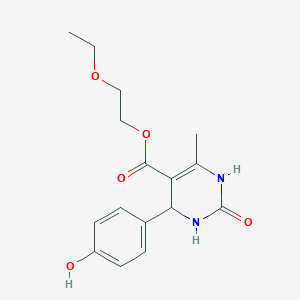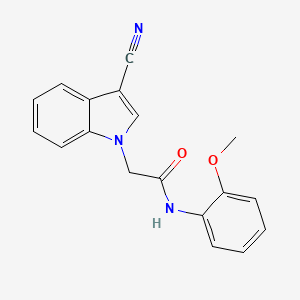
N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide, also known as ACBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACBC belongs to the piperidine class of compounds and is a derivative of benzylpiperidine.
作用機序
The exact mechanism of action of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide is not fully understood. However, studies have suggested that N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide acts on the central nervous system by interacting with various neurotransmitter systems. N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been shown to modulate the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in pain perception, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has analgesic and anti-inflammatory effects in animal models. N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. In addition, N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has several advantages as a research compound. It is relatively easy to synthesize and purify, and it has a high degree of purity. N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide is also stable under a range of conditions, making it suitable for a variety of experiments. However, N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has some limitations. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide is not widely available, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide. One area of research is the development of new analogs of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide with improved properties. Another area of research is the investigation of the potential use of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide and its potential applications in various fields.
Conclusion:
In conclusion, N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide is a promising compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have a range of biochemical and physiological effects. N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has several advantages as a research compound, but there are still limitations to its use. Future research is needed to fully understand the properties and potential applications of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide.
合成法
The synthesis of N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of an allyl group. The reaction takes place in anhydrous conditions and requires a catalyst such as palladium on carbon. The resulting product is purified using column chromatography to obtain pure N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide.
科学的研究の応用
N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has been studied for its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry. Studies have shown that N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has potential as an analgesic, anti-inflammatory, and anticonvulsant agent. N-allyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-2-9-18-16(20)13-7-10-19(11-8-13)12-14-5-3-4-6-15(14)17/h2-6,13H,1,7-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPISYXNVZRIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4983751.png)
![2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4983754.png)
![1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4983764.png)
![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4983768.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4983776.png)
![N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)


![N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4983804.png)
![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)
![2-methoxyethyl 1-ethyl-6-methyl-4-[4-(methylthio)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4983828.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4983840.png)
